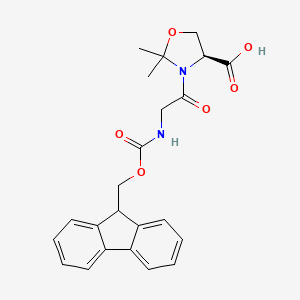

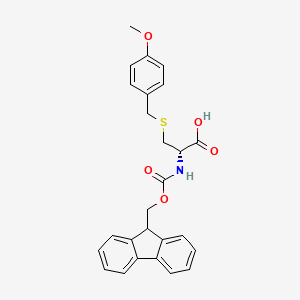

Fmoc-S-4-methoxybenzyl-D-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

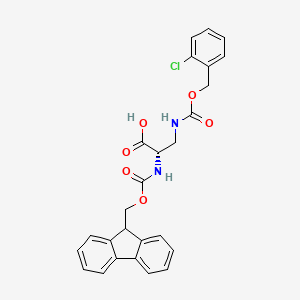

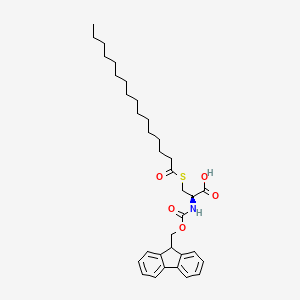

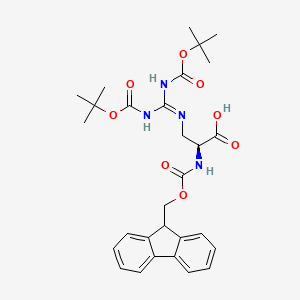

Fmoc-S-4-methoxybenzyl-D-cysteine (Fmoc-S-4-MBC) is a synthetic cysteine derivative that has been used in a wide range of scientific research applications. It is a highly versatile molecule that can be used in a variety of biochemical and physiological studies. In particular, Fmoc-S-4-MBC has been used in protein engineering, cell biology, and immunology research.

Applications De Recherche Scientifique

Peptide Synthesis

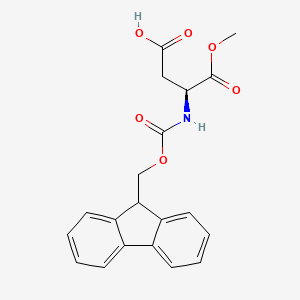

Fmoc-D-Cys(Mob)-OH: is widely used in the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain. This compound is particularly useful for incorporating cysteine residues into peptides, which is essential for creating disulfide bridges that stabilize the peptide structure .

Protein Semisynthesis

This compound facilitates the semisynthesis of proteins by enabling the site-specific incorporation of cysteine residues. This is crucial for studying proteins that contain disulfide bonds, which are often important for their biological activity .

Peptide/Protein Labelling

Fmoc-D-Cys(Mob)-OH can be used for labelling peptides and proteins with various tags or probes. This is done by first synthesizing the peptide or protein with the protected cysteine and then deprotecting it to attach the label. This application is significant for fluorescence studies and for tracking the location and movement of peptides and proteins in biological systems .

Development of Cysteine Protecting Groups

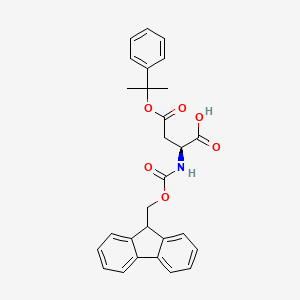

The compound serves as a model for developing new cysteine protecting groups. These groups are essential for peptide and protein chemistry, as they allow for the selective modification of cysteine residues without affecting other functional groups .

Solid Phase Peptide Synthesis (SPPS)

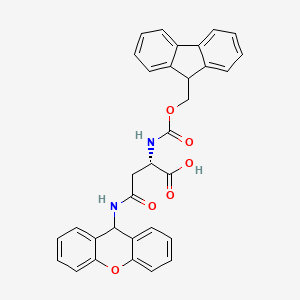

In SPPS, Fmoc-D-Cys(Mob)-OH is used to introduce cysteine residues into the growing peptide chain attached to a solid support. This method is advantageous for synthesizing complex peptides that are difficult to produce in solution .

Native Chemical Ligation (NCL)

Fmoc-D-Cys(Mob)-OH is instrumental in NCL, a method used to chemically synthesize proteins by ligating two or more peptide fragments. The protected cysteine plays a key role in the ligation process, allowing for the formation of peptide bonds between fragments .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid | |

CAS RN |

200354-43-4 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.